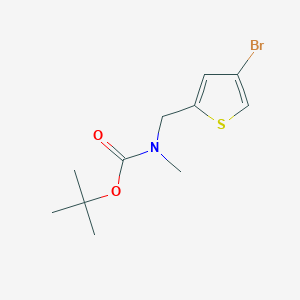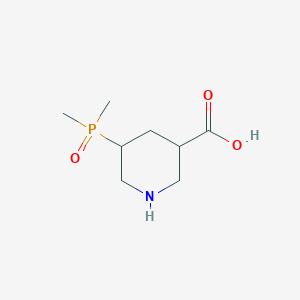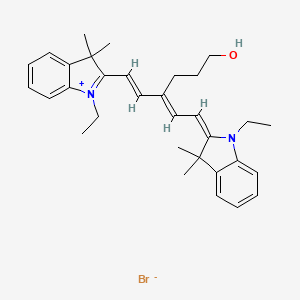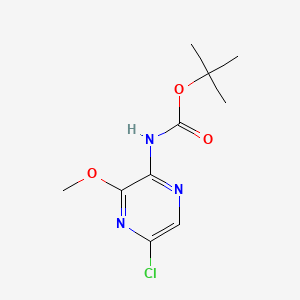![molecular formula C10H24Cl3N3 B15304454 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride is a trihydrochloride salt of a piperidin-3-ylmethyl substituted piperazine. This compound is known for its significant role as a reagent and building block in various synthetic applications. It is widely used in the field of chemistry and pharmaceuticals due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves several steps. One common method includes the reaction of piperidine with piperazine in the presence of a suitable solvent and catalyst. The reaction mixture is then treated with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
In industrial production, the process is scaled up with optimized reaction conditions to achieve higher yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperazine ring .
Aplicaciones Científicas De Investigación
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparación Con Compuestos Similares
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride can be compared with other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but differs in the position of the piperidine substitution.
1-Benzylpiperazine: Known for its stimulant properties, this compound is structurally different due to the presence of a benzyl group instead of a piperidin-3-ylmethyl group.
1-(2-Pyridyl)piperazine: This derivative is used in the synthesis of pharmaceuticals and has distinct pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H24Cl3N3 |
|---|---|
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
1-(piperidin-3-ylmethyl)piperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h10-12H,1-9H2;3*1H |
Clave InChI |
DPMDIKPVYUZOIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CN2CCNCC2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)






![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)

